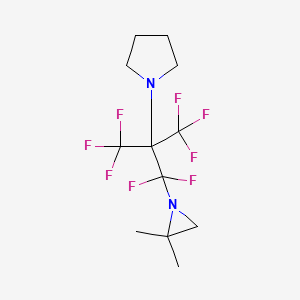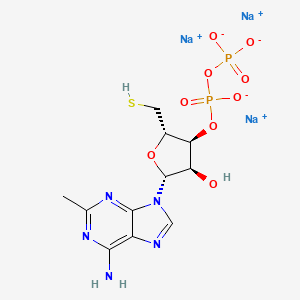
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a pyridine derivative, and a phosphoramidite group, making it a versatile candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the pyridine derivative, and the attachment of the phosphoramidite group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for widespread research and application.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The acetamido group can be hydrolyzed to form the corresponding amine.
Substitution: The phenethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups to the phenethoxy moiety.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a drug candidate or as a tool for drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and pyridine derivative are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The phosphoramidite group may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other phosphoramidite compounds: These compounds share the phosphoramidite group but differ in their other functional groups and overall structure.
Pyridine derivatives: These compounds share the pyridine ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific properties and potential applications that are not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C50H57N6O12P |
|---|---|
分子量 |
965.0 g/mol |
IUPAC名 |
N-[5-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C50H57N6O12P/c1-33(2)54(34(3)4)69(66-28-11-27-51)68-46-31-45(43-30-44(56(60)61)48(52-35(5)57)53-49(43)64-29-26-36-14-20-40(21-15-36)55(58)59)67-47(46)32-65-50(37-12-9-8-10-13-37,38-16-22-41(62-6)23-17-38)39-18-24-42(63-7)25-19-39/h8-10,12-25,30,33-34,45-47H,11,26,28-29,31-32H2,1-7H3,(H,52,53,57)/t45-,46+,47-,69?/m0/s1 |
InChIキー |
CLUWGDYLSSHMPC-TXSUUFRISA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
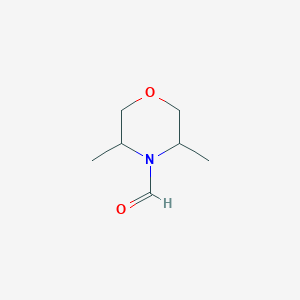

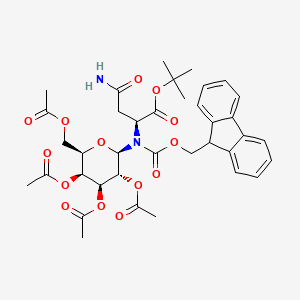

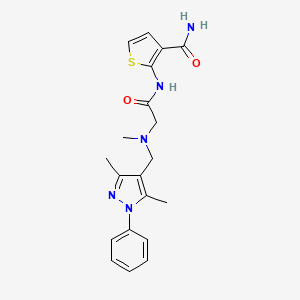

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
